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Iodosodilactone

Cat. No.: B2600723
CAS No.: 2902-68-3
M. Wt: 290.012
InChI Key: DHIWEENQJCGNME-UHFFFAOYSA-N
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Description

Evolution of Hypervalent Iodine Reagents in Organic Synthesis

The field of hypervalent iodine chemistry has evolved considerably from the study of structural curiosities to the development of highly practical and versatile reagents. rsc.orgwalshmedicalmedia.com Initially, compounds like iodobenzene (B50100) diacetate (PIDA) and [hydroxyl(tosyloxy)iodo]benzene (HTIB) were among the first to be widely used. rsc.org The continuous development in this area has led to the design of new reagents with enhanced reactivity and selectivity. rsc.orgrsc.org This evolution is driven by the need for more efficient, sustainable, and atom-economical synthetic methods. walshmedicalmedia.combeilstein-journals.org Hypervalent iodine reagents are attractive due to their low toxicity, ready availability, and in some cases, their ability to be recycled. beilstein-journals.orgresearchgate.net

Contextualization of Iodosodilactone as a Bicyclic Benziodoxole Derivative

This compound is classified as a bicyclic benziodoxole derivative. researchgate.netfrontiersin.orgnih.gov Benziodoxoles are a class of hypervalent iodine(III) compounds characterized by an iodine atom incorporated into a five-membered ring fused to a benzene (B151609) ring. researchgate.net The bicyclic structure of this compound imparts specific reactivity and stability to the molecule, distinguishing it from simpler monocyclic or acyclic hypervalent iodine reagents. chemimpex.com This structural feature is crucial to its function as a coupling reagent in various synthetic applications. frontiersin.org

Historical Development and Initial Reports of this compound Utility

The utility of this compound as a significant reagent in organic synthesis was notably reported in 2012. beilstein-journals.orgresearchgate.netfrontiersin.orgnih.gov Initial studies demonstrated its effectiveness as a coupling reagent for the synthesis of esters, macrocyclic lactones, amides, and peptides. researchgate.netnih.govresearchgate.net These early reports highlighted that in the presence of triphenylphosphine (B44618) (PPh3), this compound could promote these coupling reactions efficiently. beilstein-journals.orgresearchgate.net A key advantage noted in these initial findings was the potential for the reagent to be regenerated and recycled after the reaction, a feature not common among traditional coupling reagents. beilstein-journals.orgfrontiersin.org Furthermore, peptide coupling reactions mediated by this compound were found to proceed without significant racemization. beilstein-journals.org

Significance of this compound in Contemporary Synthetic Methodologies

This compound and its derivatives continue to be significant in modern synthetic strategies, particularly in peptide synthesis and macrolactonization. beilstein-journals.orgsnnu.edu.cn Its ability to act as an efficient condensing reagent provides a valuable tool for the formation of amide and ester bonds, which are fundamental connections in many biologically active molecules and materials. beilstein-journals.orgchemimpex.com The development of more powerful analogs of this compound, such as FPID, has further expanded the scope of hypervalent iodine-mediated coupling reactions to include sterically hindered amino acids. frontiersin.orgnih.gov The ongoing research into this compound-type reagents underscores their importance in developing more efficient and practical synthetic protocols. sioc-journal.cn

Interactive Data Table: Comparison of this compound-Mediated Reactions

Reaction TypeSubstratesAdditiveConditionsYieldReference
Peptide CouplingStandard Amino AcidsPPh₃60°CGood to High frontiersin.orgnih.gov
EsterificationCarboxylic Acids, AlcoholsPPh₃Not SpecifiedEfficient beilstein-journals.org
MacrolactonizationSeco AcidsPPh₃, Pyridine, Pyridine·HClNot SpecifiedEfficient snnu.edu.cn
AmidationCarboxylic Acids, AminesPPh₃Not SpecifiedEfficient beilstein-journals.org

Interactive Data Table: Evolution of this compound-Type Reagents

Reagent NameKey ImprovementApplicationYear ReportedReference
This compoundInitial coupling reagentPeptide synthesis, esterification, amidation2012 beilstein-journals.orgresearchgate.netnih.gov
FPIDEnhanced reactivity for hindered substratesPeptide coupling with sterically hindered amino acids2015 frontiersin.orgnih.gov
IBA-OBzReadily available from commercial starting materialsDipeptide synthesis, solid-phase peptide synthesis2020 frontiersin.orgnih.govfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3IO4 B2600723 Iodosodilactone CAS No. 2902-68-3

Properties

IUPAC Name

4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(11),7,9-triene-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3IO4/c10-7-4-2-1-3-5-6(4)9(12-7)13-8(5)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIWEENQJCGNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OI3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2902-68-3
Record name Iodosodilactone
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Synthetic Methodologies for Iodosodilactone and Its Analogues

Synthetic Routes to Iodosodilactone

The foundational this compound structure, 1-hydroxy-1,2-benziodoxol-3(1H)-one, also known as 2-Iodosobenzoic Acid (IBA), is primarily accessed through the oxidation of its corresponding iodine(I) precursor. Subsequent modifications at the iodine center are typically achieved through ligand exchange.

Ligand exchange is a fundamental strategy for modifying the properties and reactivity of the this compound core. This approach involves the substitution of the ligand attached to the hypervalent iodine center, allowing for the introduction of various functional groups. A common precursor for these exchanges is 1-acetoxy-1,2-benziodoxol-3(1H)-one (IBA-OAc), which can be synthesized from 2-Iodosobenzoic Acid (IBA).

The acetate (B1210297) group in IBA-OAc can be displaced by other carboxylates or functional groups. This is typically achieved by reacting IBA-OAc with the desired carboxylic acid. The process allows for the synthesis of a wide array of derivatives, enabling the fine-tuning of the reagent's steric and electronic properties for specific synthetic applications. For instance, this strategy is employed in the synthesis of IBA-OBz, where the acetate ligand is exchanged for a benzoyloxy group.

The most direct and practical method for synthesizing the parent this compound, 2-Iodosobenzoic Acid (IBA), is through the oxidation of 2-iodobenzoic acid. This transformation elevates the iodine atom from the +1 to the +3 oxidation state, forming the cyclic hypervalent iodine structure.

A widely used and environmentally benign oxidant for this purpose is Oxone®, a stable triple salt containing potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄). The reaction is typically performed in an aqueous medium at room temperature. This method is highly efficient and selectively yields the desired trivalent iodine(III) compound, IBA, without significant over-oxidation to the pentavalent iodine(V) species, 2-iodoxybenzoic acid (IBX). The use of water as a solvent and the mild reaction conditions make this a practical and safe procedure for preparing the foundational this compound core structure.

Table 1: Oxidation of 2-Iodobenzoic Acid to 2-Iodosobenzoic Acid (IBA)

Starting MaterialOxidantSolventTemperatureYield
2-Iodobenzoic AcidOxone®WaterRoom Temp.Excellent

Design and Synthesis of Advanced this compound Derivatives

To expand the synthetic utility of this compound, significant effort has been dedicated to the design and synthesis of advanced derivatives. These modifications aim to enhance reactivity, improve solubility, and introduce novel functionalities for group-transfer reactions.

Fluorinated Phenyl Iodosodilactones (FPID) are a class of derivatives where a fluorinated benzoyloxy group is attached to the iodine atom. These reagents have garnered interest, particularly in peptide coupling reactions. The synthesis of an FPID, such as 1-(4-fluorobenzoyloxy)-1,2-benziodoxol-3(1H)-one, is achieved through a ligand exchange strategy.

The synthesis involves the reaction of a precursor like 1-acetoxy-1,2-benziodoxol-3(1H)-one (IBA-OAc) with 4-fluorobenzoic acid. The electron-withdrawing nature of the fluorine atom on the phenyl ring enhances the electrophilicity of the iodine center, thereby increasing the reagent's reactivity in processes like amide bond formation.

1-Benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) is a bench-stable and readily available derivative that serves as an effective reagent, notably in peptide synthesis. Its preparation is a clear example of the ligand exchange methodology.

The synthesis is accomplished by refluxing 1-acetoxy-1,2-benziodoxol-3-(1H)-one (IBA-OAc) with benzoic acid in a suitable solvent such as chloroform (B151607). After the reaction, the product is purified to yield IBA-OBz as a colorless solid. This straightforward procedure provides access to a highly useful and stable hypervalent iodine(III) reagent.

Table 2: Synthesis of IBA-OBz via Ligand Exchange

PrecursorReagentSolventConditionYield
IBA-OAcBenzoic AcidChloroform (CHCl₃)Reflux, 18 h91%

The reactivity and stability of this compound derivatives can be strategically modulated through structural modifications. A key factor contributing to the utility of these compounds is the enhanced stability conferred by the cyclic benziodoxole framework compared to their acyclic analogues. chemscene.com This increased stability is attributed to the five-membered ring structure, which reduces the propensity for reductive elimination. biosynth.com

Several strategies are employed to further tune these properties:

Backbone Modification : Introducing electron-withdrawing or electron-donating groups onto the benzene (B151609) ring of the benziodoxole core can alter the electronic properties of the iodine center. For example, bis(trifluoromethyl)-benziodoxoles exhibit different thermal stability compared to dimethyl-benziodoxoles. biosynth.com This allows for the rational design of reagents with tailored reactivity.

Ligand Modification : The nature of the exocyclic ligand attached to the iodine atom has a profound impact on the reagent's reactivity. Replacing simple carboxylates with ligands derived from strong acids, such as trifluoromethanesulfonic acid (triflic acid), generates highly electrophilic and reactive species. These pseudocyclic benziodoxole triflates are potent electrophiles and oxidants, capable of participating in reactions that are inaccessible with less reactive precursors.

Steric Effects : The introduction of steric bulk near the iodine center can also influence reactivity. For instance, ortho-substituted arylbenziodoxoles have shown modified reactivity profiles in certain transformations.

These strategies allow for the creation of a diverse library of hypervalent iodine reagents with a wide spectrum of stabilities and reactivities, significantly broadening their application in modern organic synthesis. chemscene.combiosynth.com

Regeneration and Recyclability Protocols for this compound Reagents

A significant advantage of hypervalent iodine reagents, including this compound and its analogues, lies in their potential for regeneration and recycling. This characteristic addresses the economic and environmental concerns associated with stoichiometric reagents in organic synthesis. The reduced form of this compound, 2-iodobenzoic acid, can be efficiently re-oxidized to the active hypervalent iodine(III) state, allowing for its reuse in subsequent reactions.

The most common and practical method for the regeneration of the this compound precursor, 2-iodosobenzoic acid (IBA), involves the oxidation of its reduced form, 2-iodobenzoic acid (2-IB). nih.gov This process is typically achieved using potassium peroxymonosulfate, commercially available as Oxone®, as the primary oxidant. nih.govorientjchem.orgorientjchem.orgstackexchange.com The reaction is generally performed in an aqueous medium, where the starting material, 2-iodobenzoic acid, is treated with an excess of Oxone®.

The regeneration process is straightforward and efficient. The oxidation is typically conducted at an elevated temperature, around 70°C, for a few hours. orientjchem.orgwikipedia.org Upon completion of the reaction and cooling, the oxidized product, 2-iodosobenzoic acid or its dehydrated form, precipitates out of the aqueous solution as a white solid. This solid can then be easily collected by filtration. orientjchem.orgstackexchange.com This simple workup procedure allows for the recovery of the hypervalent iodine compound in high yield and purity.

The recyclability of these reagents has been demonstrated in various synthetic applications. For instance, in oxidation reactions, the reduced 2-iodobenzoic acid byproduct can be filtered off from the reaction mixture, regenerated using Oxone®, and subsequently reused. stackexchange.com This cyclical process significantly improves the atom economy and sustainability of synthetic routes employing this compound-type reagents.

Below is a data table summarizing a typical protocol for the regeneration of the this compound precursor from 2-iodobenzoic acid.

ParameterValue
Starting Material 2-Iodobenzoic acid (2-IB)
Oxidizing Agent Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
Solvent Water
Reaction Temperature ~70°C
Reaction Time Approximately 3 hours
Workup Procedure Cooling and filtration
Product 2-Iodosobenzoic acid (IBA) / 2-Iodoxybenzoic acid (IBX)
Reported Yield ~80%

Table 1: Representative Protocol for the Regeneration of the this compound Precursor.

The development of such regeneration protocols is a critical step towards the broader application of hypervalent iodine reagents in sustainable and environmentally benign chemical synthesis.

Fundamental Aspects of Iodosodilactone Reactivity

Electronic Structure and Bonding Analysis in Iodosodilactones

The arrangement of electrons and the nature of the chemical bonds around the central iodine atom in iodosodilactone are key to its function as a versatile reagent in organic synthesis.

Hypervalent iodine compounds, including λ³-iodanes like this compound, are typically described by the three-center four-electron (3c-4e) bonding model. researchgate.netresearchgate.net In this model, the central iodine atom forms a linear arrangement with its two most electronegative ligands, which occupy the apical positions. tcichemicals.com This contrasts with the equatorial ligand, which is connected by a standard two-center-two-electron (2c-2e) covalent bond. researchgate.net

The 3c-4e bond is formed from the coupling of the p-orbital of the central iodine atom with the orbitals of the two apical ligands. researchgate.net This results in three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. The four valence electrons (two from the iodine and one from each ligand) occupy the bonding and non-bonding orbitals, leading to a stable arrangement. arxiv.org The bonds within this system, such as the I-O bonds in a diacetoxy-substituted iodane, are characteristically longer and weaker than a typical covalent single bond. tcichemicals.com This inherent weakness of the hypervalent bond is a primary driver of the reactivity of these compounds, as cleavage of these bonds allows the trivalent iodine(III) to be reduced to the more stable monovalent iodine(I) state, facilitating ligand transfer and oxidation reactions. researchgate.nettcichemicals.com

Table 1: Key Characteristics of the 3c-4e Bond in λ³-Iodanes

FeatureDescription
Geometry Linear or near-linear arrangement of two apical ligands and the central iodine atom.
Bonding Involves one bonding, one non-bonding, and one anti-bonding molecular orbital.
Electron Occupancy Four electrons occupy the bonding and non-bonding orbitals.
Bond Properties Apical bonds are longer and more labile than standard 2c-2e covalent bonds.
Reactivity The lability of the 3c-4e bond facilitates reductive elimination and ligand transfer. researchgate.net

The concept of the σ-hole is critical to understanding the reactivity of hypervalent iodine compounds. A σ-hole is a region of positive electrostatic potential located on a covalently bonded atom, along the extension of the covalent bond. beilstein-journals.org This positive region arises from an anisotropic distribution of electron density on the halogen's surface. beilstein-journals.orgnih.gov In λ³-iodanes, the shape, direction, and strength of the σ-hole are controlled by the nature of the three-center-four-electron bond. acs.org

The iodine atom in hypervalent compounds can feature one or more of these electrophilic regions. acs.org For instance, λ³-iodanes can have one or two σ-holes, which act as Lewis acid sites, capable of forming non-covalent interactions, known as halogen bonds, with Lewis bases (nucleophiles). beilstein-journals.orgacs.org The strength of the σ-hole generally increases with the polarizability of the halogen (I > Br > Cl). beilstein-journals.org

Computational studies have identified this compound as an archetypal hypervalent halogen bond donor. researchgate.netacs.org The unique "pincer" structure of this compound creates distinct σ-holes that can interact with incoming nucleophiles, directing their approach to the iodine center and influencing the subsequent reaction pathway. acs.orgresearchgate.netacs.org Crystallographic data has also provided evidence for these interactions in this compound crystals. nih.gov The ability of this compound to engage nucleophiles through its σ-holes is a key factor in initiating many of its characteristic reactions. beilstein-journals.orgnih.gov

The electrophilic σ-holes on the iodine atom in this compound facilitate secondary bonding interactions (SBIs), which are non-covalent interactions that are crucial in the initial stages of its reaction mechanisms. researchgate.netrsc.org These interactions, now largely understood as halogen bonds, occur between the positive σ-hole on the iodine and a nucleophilic partner, such as a solvent molecule or a reactant. researchgate.netacs.org

These SBIs are directional and play a significant role in molecular recognition and the self-assembly of hypervalent iodine compounds. researchgate.netrsc.org In the context of a reaction, the formation of an initial complex between the λ³-iodane and a nucleophile via these interactions is often the first step. researchgate.net This pre-association orients the reactants in a specific geometry, which can control the chemoselectivity of the subsequent bond-forming or bond-breaking steps. nih.gov

For example, intramolecular secondary interactions, where a substituent on the iodoarene backbone interacts with the iodine's σ-hole, can be used to tune the reagent's stability and reactivity. nih.gov In solution, the interplay of these weaker forces can dictate the approach of a substrate, influencing which ligands are ultimately transferred and which reaction pathway is favored. beilstein-journals.orgresearchgate.net

Mechanistic Pathways of this compound-Mediated Reactions

The reactions mediated by this compound proceed through well-defined mechanistic steps that involve the breaking and forming of bonds at the iodine(III) center.

Ligand exchange is a fundamental process in the reactions of hypervalent iodine(III) reagents, including this compound. researchgate.netmdpi.com This step involves the substitution of one or more ligands attached to the iodine center with another nucleophilic species present in the reaction mixture, such as a substrate or an additive. mdpi.comfrontiersin.org

In the oxidation of alcohols by this compound, for instance, the proposed mechanism involves an initial ligand exchange at the iodine(III) atom. researchgate.net This exchange forms a zwitterionic intermediate, which is the active species that proceeds through the catalytic cycle. researchgate.net Similarly, in peptide synthesis using related benziodoxole-based reagents, the reaction is initiated by a ligand exchange between the reagent and the carboxylic acid of an amino acid. frontiersin.org

The facility of ligand exchange is directly related to the lability of the hypervalent bonds. The process can be associative, where the incoming ligand coordinates to the iodine center before the original ligand departs. chemrxiv.org This exchange is a critical activation step that incorporates the substrate into the coordination sphere of the iodine, setting the stage for subsequent intramolecular transformations. researchgate.netmdpi.com

Table 2: Illustrative Steps in this compound-Mediated Alcohol Oxidation

StepDescriptionKey Species
1. Ligand Exchange A nitrogen-based ligand (e.g., DMAP) displaces a carboxylate ligand on this compound. researchgate.netThis compound, DMAP
2. Intermediate Formation A zwitterionic intermediate is formed. researchgate.netZwitterion A
3. Redox Reaction The intermediate oxidizes a nitroxyl (B88944) radical catalyst (e.g., TEMPO) to an oxoammonium salt. researchgate.netOxoammonium salt C
4. Alcohol Oxidation The oxoammonium salt oxidizes the alcohol to a carbonyl compound. researchgate.netAldehyde/Ketone
5. Catalyst Regeneration The reduced catalyst is re-oxidized by the iodine intermediate to restart the cycle. researchgate.netHydroxylamine (B1172632) D

While formally associated with transition metal chemistry, the concepts of oxidative addition and reductive elimination are frequently used to describe the elementary steps of reactions involving hypervalent iodine compounds. beilstein-journals.orgthieme-connect.comlibretexts.org

Reductive Elimination is the reverse of oxidative addition and describes the process where two ligands on the central atom form a new bond between them and are expelled from the coordination sphere. libretexts.orglibretexts.org This process results in a reduction of the formal oxidation state of the central atom by two. libretexts.org In the context of this compound, the transfer of a functional group from the iodine(III) center to a substrate is mechanistically analogous to a reductive elimination. beilstein-journals.orgnih.gov For this to occur, the ligands to be coupled are often required to be in a cis-orientation relative to each other. nih.govlibretexts.org The formation of the new bond is the driving force, coupled with the favorable reduction of the hypervalent I(III) to the more stable I(I) state. tcichemicals.com

Ligand Coupling Mechanisms

The reactivity of hypervalent iodine compounds like this compound is often characterized by ligand coupling (LC). diva-portal.org This process involves the transfer of one of the ligands attached to the central iodine atom to a nucleophile, resulting in the formation of a new bond and the reduction of the iodine from a hypervalent state to its monovalent state. diva-portal.org The mechanism typically begins with a ligand exchange between the incoming nucleophile and a ligand on the iodine center. diva-portal.org This exchange can proceed through either an associative pathway, where the nucleophile adds to the iodine before the original ligand departs, or a dissociative pathway, where the original ligand leaves first to create a cationic intermediate that then reacts with the nucleophile. diva-portal.org Following the ligand exchange, the new ligand, now in an equatorial position, couples with another ligand, leading to the final product and an aryl iodide byproduct. diva-portal.org The driving force for this reaction is the reduction of the iodine atom. diva-portal.org

Involvement of Acyloxyphosphonium Intermediates

In many reactions facilitated by this compound, particularly in the formation of esters and amides, the involvement of acyloxyphosphonium intermediates is a key mechanistic feature. frontiersin.orgnih.govcapes.gov.br When this compound is used in conjunction with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3) or tris(4-methoxyphenyl)phosphine, to promote the condensation of a carboxylic acid with an alcohol or amine, the reaction is believed to proceed through the formation of an acyloxyphosphonium ion. capes.gov.brbeilstein-journals.org

This intermediate is generated from the activation of the carboxylic acid by the this compound/phosphine system. capes.gov.br The proposed mechanism for this amide bond formation suggests that an acyloxyphosphonium species is a crucial intermediate. beilstein-journals.org For instance, in peptide coupling reactions mediated by this compound derivatives, a key acyloxyphosphonium intermediate is formed which is then attacked by the amino group of an amino acid to form the peptide bond. frontiersin.orgnih.gov

Zwitterionic Intermediates

The formation of zwitterionic intermediates has also been proposed in reactions involving this compound analogs. frontiersin.orgnih.gov While direct evidence for zwitterionic intermediates in reactions with this compound itself is less detailed in the provided search results, mechanistic studies of similar benziodoxole-based reagents offer valuable insights. For example, in peptide coupling reactions mediated by 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz), a close analog of this compound, computational studies suggest the initial activation by a base like 4-dimethylaminopyridine (B28879) (DMAP) forms a zwitterionic intermediate. frontiersin.orgnih.govfrontiersin.org This zwitterion then undergoes further transformations, including ligand exchange and reaction with the carboxylic acid, ultimately leading to the acyloxyphosphonium intermediate. frontiersin.orgnih.gov Although the existence of such unstable zwitterionic intermediates can be a point of discussion, they are considered in plausible reaction pathways. researchgate.net

Structure-Reactivity Relationships in this compound Systems

The reactivity of this compound and related hypervalent iodine compounds is intrinsically linked to their molecular structure.

Impact of Substituent Effects on Reactivity

The electronic and steric properties of substituents on the aromatic ring of this compound and its analogs can significantly influence their reactivity. frontiersin.orgnih.gov To enhance the reactivity of this compound, a derivative named FPID was designed and synthesized. beilstein-journals.org This analog, 6-(3,5-bis(trifluoromethyl)phenyl)-1H,4H-2aλ3-ioda-2,3-dioxacyclopenta[hi]indene-1,4-dione, proved to be a more powerful coupling reagent. beilstein-journals.orgsioc-journal.cn The electron-withdrawing trifluoromethyl groups on the phenyl substituent in FPID likely increase the electrophilicity of the iodine center, thereby enhancing its reactivity in peptide coupling reactions. beilstein-journals.org This allows for faster reactions and the ability to couple sterically hindered amino acids. frontiersin.org

Studies on other hypervalent iodine reagents have shown that ortho-substituents can lead to considerable changes in reactivity, sometimes increasing it to the point of instability. frontiersin.orgnih.gov Linear free energy relationships, such as the Hammett equation, have been used to correlate substituent effects with the stability and reactivity of hypervalent iodine compounds. acs.org

Influence of Cyclic Framework on Hypervalent Iodine Center

The bicyclic framework of this compound imposes significant geometric constraints on the hypervalent iodine center, which in turn affects its stability and reactivity. beilstein-journals.org Hypervalent iodine(III) compounds typically adopt a T-shaped geometry, with the most electronegative ligands occupying the axial positions in a three-center-four-electron (3c-4e) bond. beilstein-journals.org The rigid cyclic structure of this compound helps to stabilize this T-shaped arrangement.

The bond angles and lengths around the iodine atom are crucial for the compound's reactivity. In a related benziodoxole compound, X-ray crystallography revealed a distorted T-shaped structure, with bond angles deviating from the ideal 180° and 90°. frontiersin.org This inherent strain in the cyclic system can contribute to its reactivity, as the release of this strain can be a driving force for reactions. The cyclic framework is also essential for the recyclability of this compound, a feature not common in many other coupling reagents. nih.govbeilstein-journals.org The reduced form of this compound can be readily separated and re-oxidized to regenerate the active reagent. capes.gov.brbeilstein-journals.org

Advanced Synthetic Applications of Iodosodilactone

Iodosodilactone in Condensation and Coupling Reactions

This compound, a recyclable hypervalent iodine(III) reagent, has emerged as an effective coupling agent for a variety of condensation reactions. acs.orgnih.gov This bicyclic benziodoxole compound facilitates the formation of ester and amide bonds directly from carboxylic acids and their corresponding nucleophiles (alcohols or amines), including in the challenging context of peptide synthesis. frontiersin.orgresearchgate.net Its utility stems from its ability to activate carboxylic acids, promoting efficient bond formation, often without the need for racemization suppressants in peptide applications. acs.orgbeilstein-journals.org

Direct Esterification Methodologies

This compound, in conjunction with a phosphine (B1218219) reagent such as triphenylphosphine (B44618) (PPh₃), serves as an efficient system for the direct esterification of carboxylic acids. researchgate.netbeilstein-journals.org This methodology promotes the condensation of carboxylic acids with alcohols to furnish the corresponding esters. acs.orgnih.gov The process is believed to involve the activation of the carboxylic acid to form a key acyloxyphosphonium ion intermediate, which is then susceptible to nucleophilic attack by the alcohol. acs.org This method is notable for its application in both intermolecular esterification and intramolecular reactions, such as macrolactonization. acs.orgresearchgate.net The reaction generally proceeds under neutral conditions, providing an alternative to traditional acid-catalyzed methods or reagents like dicyclohexylcarbodiimide (B1669883) (DCC). acs.orgnih.gov

Table 1: Examples of Direct Esterification using this compound

Carboxylic AcidAlcoholProductYield (%)Reference
Benzoic acidBenzyl alcoholBenzyl benzoate93 acs.org
Phenylacetic acidBenzyl alcoholBenzyl phenylacetate94 acs.org
Cinnamic acidBenzyl alcoholBenzyl cinnamate95 acs.org
Benzoic acid1-PentanolPentyl benzoate88 acs.org
10-Undecenoic acidBenzyl alcoholBenzyl 10-undecenoate92 acs.org

Direct Amidation Methodologies

The this compound/triphenylphosphine system is also highly effective for direct amidation, promoting the coupling of carboxylic acids and amines to form amide bonds. acs.orguantwerpen.be This transformation is a cornerstone of organic synthesis, particularly for constructing the peptide linkages that define proteins and various pharmaceuticals. beilstein-journals.org The reaction proceeds efficiently, providing a direct route to amides and peptides without significant racemization. acs.orgnih.gov A key advantage of using this compound is that the reagent can be readily regenerated and recycled after the reaction, contributing to a more sustainable synthetic process. acs.orgbeilstein-journals.org

Table 2: Examples of Direct Amidation using this compound

Carboxylic AcidAmineProductYield (%)Reference
Benzoic acidBenzylamineN-Benzylbenzamide95 acs.org
Phenylacetic acidBenzylamineN-Benzyl-2-phenylacetamide96 acs.org
Cinnamic acidBenzylamineN-Benzylcinnamamide95 acs.org
Benzoic acidAnilineN-Phenylbenzamide93 acs.org
10-Undecenoic acidBenzylamineN-Benzyl-10-undecenamide94 acs.org

**4.1.3. Peptide Coupling Reactions

This compound has been identified as a functional coupling reagent for the synthesis of peptides. frontiersin.orgresearchgate.net In initial reports, this compound used with triphenylphosphine at elevated temperatures (60°C) was shown to mediate the formation of peptide bonds. frontiersin.orgnih.gov A significant feature of this system is its ability to proceed without racemization, even in the absence of common anti-racemization additives. beilstein-journals.org While effective, the conditions required for this compound itself led researchers to develop more powerful analogs, such as FPID and IBA-OBz, which operate efficiently at room temperature and show a broader substrate scope. frontiersin.orgnih.gov

The initial method employing this compound as a coupling reagent demonstrated its utility in synthesizing dipeptides from standard N-Cbz-protected amino acids. uantwerpen.be The reactions were typically conducted in chloroform (B151607) at 60°C in the presence of triphenylphosphine and DMAP, yielding the desired dipeptides without epimerization. uantwerpen.be This established this compound as a viable, recyclable reagent for peptide synthesis, particularly for standard residues like phenylalanine, methionine, isoleucine, and proline. acs.orguantwerpen.be

Table 3: Dipeptide Synthesis from Standard Amino Acids using this compound

N-Protected Amino AcidAmino Acid EsterDipeptide ProductYield (%)Reference
Cbz-Phe-OHH-Gly-OMeCbz-Phe-Gly-OMe85 acs.org
Cbz-Met-OHH-Gly-OMeCbz-Met-Gly-OMe82 acs.org
Cbz-Ile-OHH-Gly-OMeCbz-Ile-Gly-OMe83 acs.org
Cbz-Pro-OHH-Gly-OMeCbz-Pro-Gly-OMe82 acs.org
Cbz-Phe-OHH-Ala-OMeCbz-Phe-Ala-OMe84 acs.org

While this compound is effective for standard peptide couplings, its application with sterically hindered amino acids presented challenges, often requiring higher temperatures and resulting in lower yields. nih.govfrontiersin.org This limitation spurred the development of more reactive this compound derivatives. beilstein-journals.orgnih.gov For instance, the analog FPID, when combined with tris(4-methoxyphenyl)phosphine, efficiently mediates peptide coupling reactions involving sterically hindered amino acids at room temperature within 30 minutes. beilstein-journals.orgcapes.gov.br Another analog, IBA-OBz, has also been shown to be effective for coupling challenging residues like valine and α,α-disubstituted amino acids. frontiersin.orgnih.gov Therefore, while the foundational chemistry was established with this compound, its derivatives are generally preferred for constructing peptides containing sterically demanding residues. frontiersin.orgbeilstein-journals.orgfrontiersin.org

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and often automated construction of long peptide chains. beilstein-journals.orgsilantes.com The initial work on this compound laid the groundwork for applying hypervalent iodine reagents in this field. beilstein-journals.org However, research into SPPS applications has predominantly utilized the more reactive this compound analogs, FPID and IBA-OBz. frontiersin.orgnih.gov The FPID/(4-MeOC₆H₄)₃P system was successfully applied to the solid-phase synthesis of four bioactive peptides and demonstrated that FPID can be regenerated after the process. beilstein-journals.org Similarly, the IBA-OBz system was used for the SPPS of the pentapeptide Leu-enkephalin on a 2-chlorotriphenylmethyl chloride resin. frontiersin.orgnih.gov These studies confirm that the principles of this compound-mediated coupling are translatable to the solid phase, although its more potent derivatives are the reagents of choice for practical applications. frontiersin.orgbeilstein-journals.orgfrontiersin.org

Peptide Coupling Reactions

Cyclic Peptide Synthesis Applications

This compound has been identified as an effective coupling reagent that facilitates the direct formation of amide bonds from carboxylic acids and amines, a fundamental reaction in peptide synthesis. nih.govcapes.gov.br The process, which also works for creating esters and macrocyclic lactones, is notable for proceeding without racemization. nih.gov In these coupling reactions, this compound is used in conjunction with a phosphine, such as triphenylphosphine (PPh₃). frontiersin.orgnih.gov The reaction mechanism is believed to involve the formation of an acyloxyphosphonium ion intermediate, which is then attacked by the amine to form the peptide bond. capes.gov.br

While this compound established a new method for peptide coupling with the significant advantage of being regenerable after the reaction, further developments have built upon this foundation for more specialized applications. frontiersin.orgnih.gov For the synthesis of complex structures like cyclic peptides, a more powerful derivative of this compound, known as FPID (6-(3,5-bis(trifluoromethyl)phenyl)-1H,4H-2aλ³-ioda-2,3-dioxacyclopenta[hi]indene-1,4-dione), was designed. frontiersin.orgnih.gov This second-generation reagent, used with (4-MeOC₆H₄)₃P, has been successfully applied to both solid-phase peptide synthesis and the solution-phase synthesis of bioactive cyclic peptides, such as the cyclic heptapeptide (B1575542) pseudostellarin D. nih.govbeilstein-journals.org Like its predecessor, FPID can also be readily regenerated after the coupling reaction is complete. nih.gov

This compound as an Oxidant in Organic Transformations

This compound serves as an efficient and recyclable primary oxidant in several key organic transformations, most notably the selective oxidation of alcohols to carbonyl compounds. Its efficacy is significantly enhanced when used in catalytic systems.

This compound can selectively oxidize a wide range of primary alcohols to their corresponding aldehydes in excellent yields. This transformation is achieved by using this compound in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) and a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically carried out in chloroform under reflux conditions. This method shows high selectivity for primary alcohols, avoiding over-oxidation to carboxylic acids.

Table 1: this compound-Mediated Oxidation of Primary Alcohols to Aldehydes

EntryAlcohol SubstrateProductYield (%)
1Benzyl alcoholBenzaldehyde98
24-Methylbenzyl alcohol4-Methylbenzaldehyde96
34-Methoxybenzyl alcohol4-Methoxybenzaldehyde99
44-Nitrobenzyl alcohol4-Nitrobenzaldehyde95
5Cinnamyl alcoholCinnamaldehyde93
61-OctanolOctanal92

Reaction Conditions: Alcohol (0.5 mmol), this compound (0.75 mmol), TEMPO (0.04 mmol), DMAP (0.6 mmol) in refluxing CHCl₃.

For the oxidation of secondary alcohols to ketones, a different catalytic partner is required. While the TEMPO-based system is less effective for these substrates, using a structurally less hindered nitroxyl (B88944) radical catalyst, 1-methyl-2-azaadamantane (B13465597) N-oxyl (1-Me-AZADO), with this compound provides an efficient route to the corresponding ketones. This highlights the tunability of the system based on the choice of the nitroxyl radical co-catalyst.

Table 2: this compound-Mediated Oxidation of Secondary Alcohols to Ketones

EntryAlcohol SubstrateProductYield (%)
11-PhenylethanolAcetophenone98
2DiphenylmethanolBenzophenone99
32-Octanol2-Octanone95
4CyclohexanolCyclohexanone96

Reaction Conditions: Alcohol (0.5 mmol), this compound (0.75 mmol), 1-Me-AZADO (0.04 mmol), DMAP (0.6 mmol) in refluxing CHCl₃.

The oxidation of alcohols by this compound is not a direct process but is mediated by a catalytic cycle involving a nitroxyl radical such as TEMPO or 1-Me-AZADO. The proposed mechanism involves several steps:

A ligand exchange at the iodine(III) center of this compound occurs.

The resulting intermediate oxidizes the nitroxyl radical catalyst (e.g., TEMPO) to its corresponding oxoammonium salt.

This oxoammonium salt is the active oxidant that reacts with the alcohol, converting it to the aldehyde or ketone. In this step, the oxoammonium salt is reduced to a hydroxylamine (B1172632).

The hydroxylamine is then re-oxidized by another molecule of the activated this compound species, regenerating the oxoammonium salt and restarting the catalytic cycle.

A key advantage of this system is its recyclability. After the reaction, the reduced form of the oxidant, 2-iodo-isophthalic acid, can be easily recovered by filtration and subsequently re-oxidized back to this compound.

This compound in Heterocycle Synthesis and Functionalization

Hypervalent iodine reagents are widely used in constructing and functionalizing heterocyclic compounds. dovepress.com this compound contributes to this field, particularly through its ability to promote intramolecular cyclization reactions.

This compound has proven to be an effective reagent for promoting the direct condensation of carboxylic acids and alcohols, a reaction that can be applied intramolecularly to form macrocyclic lactones, which are a significant class of oxygen-containing heterocycles. nih.govcapes.gov.br This macrolactonization is achieved using a combination of this compound, triphenylphosphine, and pyridine. snnu.edu.cn This method has been successfully used to synthesize 13- to 17-membered macrocyclic rings in good to excellent yields. snnu.edu.cn The process benefits from the mild and environmentally benign nature of the hypervalent iodine oxidant, which can be regenerated after the reaction. snnu.edu.cn

Group Transfer Reactions Mediated by this compound Precursors (e.g., carbene, nitrene precursors)

Hypervalent iodine(III) reagents are well-established as effective mediators in group transfer reactions, where they facilitate the transfer of reactive intermediates such as carbenes and nitrenes to organic substrates. Iodonium (B1229267) ylides and imides, which can be generated from hypervalent iodine compounds, are recognized as excellent precursors for carbenes and nitrenes, respectively. organic-chemistry.org The benziodoxole framework, to which this compound belongs, is particularly noted for its stability and utility in transferring a variety of functional groups. organic-chemistry.orgacs.orgmdpi.com However, the specific application of this compound itself as a direct precursor or mediator for carbene and nitrene transfer reactions presents a nuanced picture based on available research.

Nitrene Transfer Reactions

Nitrene transfer reactions are a powerful tool for the construction of carbon-nitrogen bonds, with applications in the synthesis of aziridines and C-H amination products. These reactions often involve an oxidant to generate the reactive nitrene species from a suitable precursor, such as a carbamate (B1207046) or sulfonamide, in the presence of a metal catalyst.

In the context of developing new synthetic methodologies for nitrene generation and transfer, this compound has been investigated as a potential oxidant. In a study focused on the intramolecular aziridination of an alkene using a carbamate precursor and a rhodium(II) acetate (B1210297) catalyst, various hypervalent iodine(III) oxidants were screened. While oxidants like phenyliodine(III) diacetate (PhI(OAc)₂) and phenyliodine(III) dipivalate (PhI(OPiv)₂) facilitated the desired reaction, the use of this compound under the same conditions resulted in no reaction. researchgate.net This finding suggests that under these specific catalytic conditions, this compound is not an effective oxidant for generating the required nitrene intermediate from the carbamate precursor.

Table 1: Screening of Hypervalent Iodine Oxidants for Intramolecular Aziridination researchgate.net

EntryOxidantEquivalentsSolventTemperature (°C)Time (h)Result
1PhI(OAc)₂1.2CH₂Cl₂50128% isolated yield
2PhI(OPiv)₂1.2CH₂Cl₂50136% isolated yield
3PhI(OCOCF₃)₂1.2CH₂Cl₂501No reaction
4This compound 1.2 CH₂Cl₂ 50 1 No reaction
5Koser's Reagent1.2CH₂Cl₂501No reaction
6PhI(OPiv)₂3.0CH₂Cl₂50247% isolated yield
Reaction Conditions: Substrate (0.75 mmol), Rh₂(OAc)₄ (4 mol%), Solvent (10 mL).

While this specific study shows a limitation of this compound, it is important to note that other benziodoxole derivatives, such as azidobenziodoxoles, are known to be effective reagents for azidation reactions, which can be a pathway to nitrene generation. rsc.org However, direct evidence for this compound successfully mediating nitrene transfer from common precursors remains to be reported in the scientific literature.

Carbene Transfer Reactions

Carbene transfer reactions, most notably cyclopropanation and C-H insertion, are fundamental transformations in organic synthesis. These reactions typically employ diazo compounds as carbene precursors in the presence of a transition metal catalyst. Hypervalent iodine reagents can play a role in these transformations, sometimes acting as oxidants for the in-situ generation of diazo compounds from hydrazones, or by forming iodonium ylides which then serve as carbene precursors. rsc.orgrsc.org

Despite the known utility of hypervalent iodine compounds in this area, a thorough review of the literature does not reveal specific examples of this compound being used to mediate carbene transfer reactions from precursors like diazo compounds. While the broader class of benziodoxole reagents has been explored for various atom-transfer reactions, the focus has largely been on trifluoromethylation and alkynylation rather than carbene transfer. mdpi.com Research into hypervalent iodine-mediated cyclopropanation has highlighted other types of reagents, and there is no documented involvement of this compound in these specific methodologies. researchgate.netresearchgate.net

The combination of diazo compounds and hypervalent iodine(III) reagents is an active area of research for developing novel synthetic methods. capes.gov.br However, these studies have not yet reported the specific use of this compound. The reactivity of this compound has been more extensively documented in other areas, such as its use as a recyclable coupling reagent for esterification and amidation. nih.govnih.gov

Catalytic Systems and Iodosodilactone

Iodosodilactone as a Stoichiometric Reagent vs. Catalytic Systems

The use of reagents in chemical synthesis can be broadly categorized as either stoichiometric or catalytic. Stoichiometric reactions require at least one mole of a reagent for every mole of starting material, which can lead to significant chemical waste. acsgcipr.orgwordpress.com In contrast, catalytic systems use a small amount of a catalyst that is regenerated after each reaction cycle, allowing it to transform multiple substrate molecules. acsgcipr.orglibretexts.org This approach is a cornerstone of green chemistry, as it improves atom economy, reduces energy consumption, and minimizes waste generation. acsgcipr.orgrsc.org

Hypervalent iodine compounds, including this compound, have gained prominence as environmentally benign and non-toxic alternatives to heavy-metal oxidants like lead(IV) or mercury(II). mdpi.comfrontiersin.org However, when used in stoichiometric amounts, they still generate significant waste in the form of the reduced iodoarene byproduct. The development of catalytic systems, where the active hypervalent iodine species is regenerated in situ, addresses this drawback. rsc.org

This compound has been recognized as an efficient and recyclable reagent for various transformations, such as the direct esterification, amidation, and peptide coupling. ugr.esfrontiersin.orgresearchgate.net Its reduced form, 2-iodo-isophthalic acid, can be recovered after the reaction, which is a critical feature enabling its regeneration and reuse in a catalytic cycle. sioc-journal.cn This recyclability positions this compound as an ideal candidate for the development of true catalytic processes, moving beyond its role as a simple stoichiometric oxidant.

Catalytic Regeneration Strategies

A key challenge in hypervalent iodine catalysis is the efficient regeneration of the active iodine(III) or iodine(V) species from the reduced iodine(I) form. rsc.org Several strategies have been developed to achieve this, primarily involving the use of a terminal oxidant that is inexpensive, safe, and produces benign byproducts.

Chemical Oxidants: A common approach is to use a co-oxidant to drive the catalytic cycle. researchgate.net

Peroxy Compounds: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® (potassium peroxymonosulfate) are frequently used. rsc.orgresearchgate.netnih.gov For instance, porous organic polymers containing o-iodobenzoic acid moieties have been used as pre-catalysts that are oxidized in situ by Oxone® to generate active iodine(V) species for various oxidations. nih.gov Similarly, m-CPBA is used to regenerate active iodine(III) or iodine(V) species in catalytic cycles for reactions like the oxidation of alcohols or C-H functionalization. rsc.orgresearchgate.net

Other Oxidants: Dimethyl sulfoxide (B87167) (DMSO) has been employed as both a solvent and an oxidant to regenerate molecular iodine (I₂) from hydrogen iodide (HI), enabling catalytic cycles. frontiersin.orgmdpi.com

Electrochemical Regeneration: An increasingly popular and sustainable method is electrochemical regeneration. researchgate.net In this approach, electricity drives the I(I)/I(III) or I(I)/I(V) catalytic cycle. This eliminates the need for chemical oxidants and the waste associated with them, making it a particularly green strategy. researchgate.net

For this compound, a catalytic cycle would involve its initial reaction (e.g., oxidation of an alcohol), producing the target carbonyl compound and the reduced byproduct, 2-iodo-isophthalic acid. A terminal oxidant would then re-oxidize the 2-iodo-isophthalic acid back to this compound, allowing the cycle to continue.

Table 1: Selected Catalytic Regeneration Strategies for Hypervalent Iodine Reagents

Regeneration Strategy Terminal Oxidant Pre-catalyst/Reduced Form Active Species Application Example Citations
Chemical Oxidation m-CPBA Chiral Iodoarene Chiral Iodine(III) Enantioselective α-acetoxylation of ketones researchgate.net
Chemical Oxidation Oxone® Iodoarene Iodine(V) species Oxidation of aldoximes to nitrile oxides researchgate.net
Chemical Oxidation Oxone® o-iodobenzoic acid-POP Iodine(V) species (IBX-POP) Oxidation of alcohols to carbonyls nih.gov
Electrochemical Oxidation Electricity Iodoarene Iodine(III) species Oxidative transformations researchgate.net

Enantioselective and Diastereoselective Synthesis Applications

Hypervalent iodine catalysis has become a powerful tool for controlling stereochemistry in organic reactions, enabling the synthesis of chiral molecules with high enantioselectivity or diastereoselectivity. docksci.comnih.gov

Achieving stereocontrol in reactions mediated by hypervalent iodine reagents often involves the use of chiral iodoarenes as catalysts. The chiral backbone of the catalyst creates a chiral environment around the iodine center, which can differentiate between enantiotopic faces or groups of a prochiral substrate during the key bond-forming step. This strategy has been successfully applied in a variety of transformations, including oxidative functionalizations and cyclizations. rsc.orgdocksci.com For example, a chiral iodoarene catalyst based on a resorcinol/lactamide structure has been used for the enantioselective α-acetoxylation of ketones with up to 88% enantiomeric excess (ee). researchgate.net

Iodolactonization is an intramolecular cyclization reaction that forms a lactone ring by adding an oxygen and an iodine atom across a double bond. uvic.cayoutube.com The reaction proceeds through a cyclic iodonium (B1229267) ion intermediate. The stereochemical outcome is typically an anti-addition, where the internal carboxylate nucleophile and the iodine atom add to opposite faces of the alkene. uvic.ca

When this reaction is performed on prochiral substrates, using a chiral catalyst can induce enantioselectivity. An example is the enantioselective iodolactonization of disubstituted olefinic acids using a bifunctional catalyst. ugr.esugr.es This demonstrates the potential to create chiral lactones, which are important structural motifs in many natural products and pharmaceuticals. The development of catalytic systems for these reactions, where a chiral iodoarene is regenerated in situ, represents a significant advance in asymmetric synthesis. docksci.com

Table 2: Examples of Stereoselective Iodolactonization

Substrate Reagent/Catalyst System Product Stereochemical Outcome Citations
4-pentenoic acid I₂, NaHCO₃ 5-(iodomethyl)dihydrofuran-2(3H)-one Racemic mixture, anti-addition uvic.cayoutube.com
Disubstituted olefinic acids Bifunctional chiral catalyst Chiral iodolactone Enantioselective ugr.esugr.es

Exploration of Lewis Acidic Nature and Halogen Bonding Catalysis

Beyond their role as oxidants, hypervalent iodine(III) compounds can function as potent Lewis acid organocatalysts. researchgate.netresearchgate.net This reactivity is not based on redox processes but on the electrophilic nature of the iodine center, which can activate substrates through a non-covalent interaction known as halogen bonding. beilstein-journals.orgnih.gov

Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base (e.g., a carbonyl oxygen or a halide). beilstein-journals.orguwaterloo.ca In hypervalent iodine(III) compounds like cyclic diaryliodonium salts, the iodine atom is highly electrophilic and acts as a strong halogen-bond donor. researchgate.net Iodolium compounds, which are structurally related to this compound, have been shown to be particularly powerful Lewis acids, with catalytic activity that can approach that of strong conventional Lewis acids like BF₃. researchgate.netnih.gov

This Lewis acidity has been harnessed in various organocatalytic reactions:

Activation of Carbonyls: In Diels-Alder reactions, an iodolium catalyst can coordinate to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the cycloaddition. researchgate.netnih.gov

Halide Abstraction: These catalysts are highly effective at abstracting halide ions, which has been demonstrated in benchmark reactions like the solvolysis of benzhydryl chloride. researchgate.netresearchgate.net

A pincer-type this compound has been proposed as a quintessential hypervalent halogen-bond donor, highlighting the direct relevance of this compound to the field of halogen-bonding catalysis. researchgate.net The rigid cyclic structure of iodolium salts and this compound enhances their Lewis acidity compared to more flexible acyclic diaryliodonium salts, making them superior catalysts. researchgate.netbeilstein-journals.org

Theoretical and Computational Investigations of Iodosodilactone

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and compute the potential energy surfaces for chemical reactions. nih.gov It has been instrumental in understanding the mechanistic pathways of reactions mediated by iodosodilactone and its analogs.

Initial reports highlighted that this compound, a bicyclic benziodoxole compound, can effectively promote the synthesis of esters, amides, and peptides. frontiersin.orgnih.gov DFT calculations have been employed to unravel the step-by-step mechanisms of these transformations. For instance, in peptide coupling reactions mediated by analogs of this compound, such as 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz), DFT studies have been crucial. frontiersin.orgnih.gov These studies model the reaction in solution by incorporating a solvation model, such as the Universal Solvation Model (SMD), to provide more accurate energetic data. frontiersin.orgnih.gov

Table 1: Common DFT Functionals and Basis Sets in Hypervalent Iodine Chemistry This table is a representative example of methods used in the field.

ComponentExamplesPurpose
DFT FunctionalM06-2X, B3LYP, ωB97X-DApproximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. The choice of functional impacts the accuracy of the calculated energies.
Basis Set (Non-Iodine)6-31G(d), 6-311++G(2df,2p), def2-TZVPA set of mathematical functions used to represent the atomic orbitals in the molecule. Larger basis sets provide more flexibility and accuracy but are more computationally expensive.
Basis Set / Pseudopotential (Iodine)LanL2DZ, SDDFor heavy elements like iodine, effective core potentials (ECPs) or pseudopotentials are used to replace the core electrons, simplifying the calculation while retaining accuracy for the valence electrons involved in bonding.
Solvation ModelSMD (Solvation Model based on Density), C-PCM (Conductor-like Polarizable Continuum Model)Simulates the effect of the solvent on the reaction, which is critical for comparing computational results with experimental data performed in solution.

Computational Analysis of Intermediates and Transition States

A key strength of computational chemistry is its ability to characterize the structure and energy of highly reactive, short-lived species like reaction intermediates and transition states. numberanalytics.com For reactions involving this compound and its derivatives, understanding these transient species is fundamental to grasping the reaction mechanism. numberanalytics.com

Computational studies, primarily using DFT, have successfully identified and characterized key intermediates in peptide coupling reactions. frontiersin.orgnih.gov For example, in the presence of a nucleophilic catalyst like DMAP, the reaction is proposed to proceed through a zwitterionic intermediate (IM1), which is formed via a transition state (TS1). frontiersin.orgnih.gov This intermediate can then undergo further ligand exchange with a phosphine (B1218219) reagent to generate a second key intermediate (IM2), which ultimately reacts with a carboxylic acid to form the desired product. frontiersin.orgnih.gov

The energy of these intermediates and, more importantly, the activation energy of the transition states connecting them, determine the kinetics of the reaction. numberanalytics.com By calculating the free energy barriers (ΔG‡), researchers can pinpoint the highest energy barrier on the reaction coordinate, which corresponds to the rate-limiting step. frontiersin.orgnih.gov

Table 2: Calculated Free Energy Barrier for a Key Step in an Analogous Peptide Coupling Reaction Data derived from a study on the IBA-OBz mediated reaction, an analog of this compound. frontiersin.org

Reaction StepTransition StateCalculated Free Energy Barrier (ΔG‡)Significance
Nucleophilic attack of DMAP on IBA-OBzTS127.4 kcal/molThis relatively high barrier identifies this initial activation step as the rate-limiting step of the entire catalytic cycle.

Frequency calculations are a critical component of these analyses. nih.gov For an optimized structure, all real (positive) vibrational frequencies confirm it as a minimum on the potential energy surface (a reactant, intermediate, or product). nih.gov A single imaginary frequency confirms a structure as a first-order saddle point, which is a transition state. nih.gov

Prediction of Reactivity and Selectivity Profiles

Computational chemistry provides powerful tools to predict the reactivity and selectivity of reagents like this compound. These predictions can guide synthetic chemists in choosing the right substrate, reaction conditions, or even in designing better reagents. beilstein-journals.orgchemrxiv.org

Reactivity can be predicted using global quantum descriptors derived from DFT calculations, such as the chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). jmaterenvironsci.com For a reagent like this compound, which acts as an electrophile (an acceptor of electrons), a higher electrophilicity index suggests greater reactivity. jmaterenvironsci.com By comparing these indices across a series of different this compound derivatives, their relative reactivity can be predicted. jmaterenvironsci.com

Selectivity (regioselectivity and stereoselectivity) is often controlled by subtle electronic and steric factors that can be effectively modeled. numberanalytics.com

Local Selectivity: Local reactivity indices, such as the Fukui function (f(r)), can predict the most reactive sites within a molecule. jmaterenvironsci.com For an electrophilic attack by a reagent like this compound on a nucleophile, the site with the highest value of the Fukui function for nucleophilic attack (f+) will be the most susceptible. jmaterenvironsci.com

Steric Effects: The steric environment around the reactive center plays a crucial role. Computational models can quantify steric hindrance, helping to explain why certain substrates react slower or yield different products. For example, in related palladium-catalyzed reactions using hypervalent iodine reagents, substrates with bulky groups near the reaction site often result in lower yields due to steric hindrance. mdpi.com

Structural Parameters: Studies on other hypervalent iodine reagents have shown a direct correlation between structural parameters, like the hypervalent X-I-C bond angle, and reactivity. frontiersin.org Reagents with a bond angle closer to the ideal linear geometry (180°) can exhibit different reactivity profiles. frontiersin.org Similar analyses for this compound and its derivatives can provide predictive insights.

Table 3: Factors Influencing Reactivity and Selectivity This table summarizes general principles applicable to hypervalent iodine reagents.

FactorComputational Descriptor/MethodPredicted Outcome
Electronic DemandGlobal Electrophilicity Index (ω)Higher ω value suggests higher reactivity for an electrophilic reagent.
Site Selectivity (Regioselectivity)Fukui Functions, Electrostatic Potential (ESP) MapsIdentifies the most nucleophilic/electrophilic atoms within a substrate, predicting the site of reaction.
Steric Hindrance3D Molecular Modeling, Sterimol ParametersLarge or bulky groups near the reaction site can decrease reaction rates or alter selectivity.
StereoselectivityTransition State Energy CalculationsThe relative energies of diastereomeric transition states determine the stereochemical outcome of the reaction. e3s-conferences.org

Quantum Chemical Characterization of Bonding and Electronic Properties

Quantum chemical calculations allow for a detailed analysis of the bonding and electronic structure of this compound, which is key to understanding its unique reactivity. The hypervalent iodine bond is of particular interest, as it is weaker and more polarized than standard covalent bonds.

Several computational techniques are used to characterize these properties:

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals. This method provides information on bond orders, natural atomic charges, and hyperconjugative interactions that stabilize the molecule.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density (ρ(r)). researchgate.net By locating bond critical points (BCPs) between atoms, one can analyze the nature of the chemical bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP reveal whether a bond is a shared-electron (covalent) interaction or a closed-shell (ionic, van der Waals) interaction. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For an electrophilic reagent like this compound, the LUMO is particularly important, as it will interact with the HOMO of a nucleophile. A lower LUMO energy generally indicates higher electrophilicity and reactivity. researchgate.net

Electrostatic Potential (ESP) Mapping: ESP maps visualize the electrostatic potential on the electron density surface of a molecule. This allows for the easy identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, predicting sites for nucleophilic and electrophilic attack, respectively. jmaterenvironsci.com For this compound, a strong positive potential would be expected near the iodine atom, confirming its electrophilic character.

These analyses provide a quantitative picture of the electronic properties that drive the chemical behavior of this compound. arxiv.orgrsc.org

Computational Approaches to Catalyst Design and Optimization

While this compound is a reagent rather than a catalyst, the principles of computational design and optimization are directly applicable to the development of new and improved hypervalent iodine reagents. rsc.org The goal is to create analogs that are more reactive, more selective, more stable, or more sustainable (e.g., recyclable). nliwod.orgpaperpublications.org

Computational modeling accelerates this discovery process significantly. researchgate.net For example, the development of FPID, a powerful analog of this compound, was likely guided by an understanding of the structure-activity relationships of the parent compound. frontiersin.orgnih.gov Researchers can use computational screening to:

Generate Virtual Libraries: Create a large set of virtual this compound analogs with different substituents on the aromatic ring.

Predict Properties: For each analog, computationally predict key properties like the global electrophilicity index (a proxy for reactivity), the LUMO energy, and solubility (via solvation models). mdpi.com

Model Reaction Barriers: For the most promising candidates, perform full DFT calculations of reaction mechanisms to compute the activation energy for the rate-determining step. A lower barrier would suggest a more efficient reagent. numberanalytics.com

Incorporate Machine Learning (ML): As computational datasets grow, machine learning models can be trained to predict the performance of new reagents without the need for expensive DFT calculations for every single candidate. chemrxiv.orgarxiv.org This hybrid approach, combining physics-based calculations with data-driven models, represents the future of reagent and catalyst design. paperpublications.org

This in silico approach allows chemists to prioritize the synthesis of only the most promising candidates, saving significant time and resources in the laboratory. rsc.orgmdpi.com

Future Perspectives and Emerging Directions

Expansion of Reaction Scope and Substrate Diversity

Initial studies demonstrated that Iodosodilactone effectively mediates the formation of esters, amides, macrocyclic lactones, and peptides from carboxylic acids and alcohols or amines. nih.govresearchgate.netnih.gov A primary focus of ongoing research is to expand the utility of this reagent to encompass a wider and more challenging array of substrates. This includes its application in the synthesis of peptides containing sterically hindered amino acids, which are common motifs in pharmaceuticals and natural products but often pose significant challenges for standard coupling reagents. frontiersin.orgfrontiersin.org

The ability of this compound and its derivatives to facilitate macrolactonization is also an area of active development. nih.govresearchgate.net This reaction is critical for the synthesis of many complex natural products and pharmaceutically active compounds. Research aims to optimize conditions to achieve high yields in these intramolecular cyclizations, even for large and conformationally constrained ring systems. The development of this compound-mediated reactions represents a move away from traditional coupling reagents, offering a recyclable and efficient alternative. nih.govfrontiersin.org

Table 1: Selected this compound-Mediated Coupling Reactions

Reactant 1 (Acid) Reactant 2 (Nucleophile) Product Type Reference
Carboxylic Acid Alcohol Ester nih.govresearchgate.net
Carboxylic Acid Amine Amide nih.govresearchgate.net
Amino Acid Amino Acid Ester Dipeptide nih.govfrontiersin.org

Development of Next-Generation this compound Reagents

To enhance the reactivity and broaden the applicability of the core this compound structure, researchers have designed and synthesized next-generation analogs. A notable example is FPID (6-(3,5-bis(trifluoromethyl)phenyl)-1H,4H-2aλ³-ioda-2,3-dioxacyclopenta[hi]indene-1,4-dione), a powerful derivative designed for enhanced performance. beilstein-journals.orgsioc-journal.cn FPID, in combination with phosphine (B1218219) reagents like tris(4-methoxyphenyl)phosphine, can mediate peptide coupling reactions for both standard and sterically hindered amino acids in good to high yields, often at room temperature and within 30 minutes. nih.govfrontiersin.orgbeilstein-journals.org Like its parent compound, FPID is also recyclable, a significant advantage for sustainable chemistry. frontiersin.orgbeilstein-journals.org

Another developed analog is IBA-OBz (1-Benzoyloxy-1,2-benziodoxol-3-(1H)-one), which is more readily prepared than FPID from a commercially available starting material. nih.govfrontiersin.org This reagent has proven effective for the synthesis of dipeptides and has been successfully applied to solid-phase peptide synthesis (SPPS), demonstrating its versatility. nih.govfrontiersin.org The development of these reagents highlights a clear trend toward creating more potent, efficient, and practical tools based on the this compound scaffold.

Table 2: Comparison of this compound and Next-Generation Reagents in Dipeptide Synthesis

Reagent System Substrates Reaction Time Yield Reference
This compound/PPh₃ Standard Amino Acids - Good frontiersin.orgresearchgate.net
FPID/(4-MeOC₆H₄)₃P Standard & Hindered Amino Acids ~30 min Good to High nih.govfrontiersin.org

Integration with Flow Chemistry and Sustainable Synthesis Principles

A significant advantage of this compound and its derivatives is their recyclability, which aligns with the core principles of green and sustainable chemistry. capes.gov.brfrontiersin.orgacs.org The byproducts of the coupling reactions can be easily recovered and re-oxidized to regenerate the active hypervalent iodine(III) reagent, minimizing waste. acs.orgbeilstein-journals.org This inherent sustainability makes the this compound system an attractive candidate for large-scale industrial processes.

The integration of these recyclable reagents with continuous flow chemistry is a promising future direction. beilstein-journals.orgcinz.nz Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and straightforward automation and scale-up. beilstein-journals.orgrsc.org By immobilizing an this compound-type reagent on a solid support within a flow reactor, it may be possible to create a fully continuous and sustainable system for ester, amide, and peptide synthesis where starting materials are flowed in and pure product is flowed out, with the catalyst being constantly regenerated in place. Such a system would represent a significant advancement in green chemical manufacturing. cinz.nz

Advancements in Asymmetric Catalysis with Chiral this compound Derivatives

The field of asymmetric organocatalysis has seen tremendous growth, with a particular interest in the development of chiral hypervalent iodine reagents for enantioselective transformations. researchgate.netacs.org These reagents can induce chirality in a wide range of reactions, including the functionalization of olefins and the synthesis of chiral heterocyclic compounds. cardiff.ac.uk

A key emerging frontier is the design and synthesis of chiral derivatives of this compound. While the parent compound is achiral, the development of a chiral analog could unlock its potential for asymmetric catalysis. By introducing a chiral scaffold to the this compound framework, it would be possible to perform enantioselective versions of its known reactions, such as asymmetric amidation and macrolactonization, to produce optically active products. cardiff.ac.ukmdpi.com This approach would merge the recyclability and favorable reactivity of the this compound core with the power of asymmetric catalysis, providing a novel and sustainable method for synthesizing valuable chiral building blocks for the pharmaceutical and agrochemical industries. mdpi.comfrontiersin.orgnih.gov The development of such catalysts remains a challenging but highly rewarding goal in modern organic synthesis. sioc-journal.cn

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